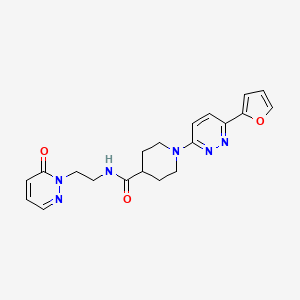

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide core linked to two distinct heterocyclic moieties: a 6-(furan-2-yl)pyridazin-3-yl group and a 2-(6-oxopyridazin-1(6H)-yl)ethyl chain. Pyridazinone derivatives are known for diverse pharmacological activities, including enzyme inhibition (e.g., phosphodiesterase, kinase) and antiviral effects . However, the specific biological profile of this compound remains underexplored in publicly available literature.

Properties

IUPAC Name |

1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-(6-oxopyridazin-1-yl)ethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3/c27-19-4-1-9-22-26(19)13-10-21-20(28)15-7-11-25(12-8-15)18-6-5-16(23-24-18)17-3-2-14-29-17/h1-6,9,14-15H,7-8,10-13H2,(H,21,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBDUBMKBSMQGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCCN2C(=O)C=CC=N2)C3=NN=C(C=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups, including a furan moiety, pyridazine rings, and a piperidine structure. Its molecular formula is , with a molecular weight of 425.49 g/mol.

The biological activity of this compound is primarily linked to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The selectivity for COX-2 over COX-1 is particularly notable, which may reduce the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .

Biological Activity Data

| Biological Activity | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| COX-2 Inhibition | COX-2 | 0.05 - 0.14 | |

| COX-1 Inhibition | COX-1 | 5 - 12.6 | |

| LOX Inhibition | 5-LOX | Not specified |

Case Studies

-

Anti-inflammatory Potential :

A study evaluated the anti-inflammatory properties of various pyridazine derivatives, including the compound . The results indicated significant inhibition of COX-2 activity, with IC50 values comparable to those of established selective inhibitors like Celecoxib . -

Analgesic Effects :

Another research highlighted the analgesic properties associated with pyridazine derivatives. The compound demonstrated effective pain relief in animal models, suggesting its potential as an analgesic agent . -

Selectivity Index :

The selectivity index for the compound was calculated based on its IC50 values for COX-1 and COX-2. A higher selectivity index indicates a preference for inhibiting COX-2, which may enhance therapeutic outcomes while minimizing adverse effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-4-Carboxamide Derivatives with Antiviral Activity

Compounds such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide and (R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (Scheme 6 in ) share the piperidine-4-carboxamide scaffold but differ in substituents. Key comparisons include:

Structural Insights :

- The target compound’s furan-pyridazine and pyridazinone groups may enhance solubility compared to the naphthalene and fluorobenzyl substituents in analogs, which are more lipophilic.

- The methoxypyridyl group in one analog () could improve metabolic stability, whereas the target compound’s ethyl-linked pyridazinone might introduce conformational flexibility for target engagement.

Heterocyclic Compounds with Furan and Pyridazine Motifs

USP pharmacopeial compounds like N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine (ranitidine-related compound B, –3) share furan and sulfur-containing groups but lack the pyridazine-piperidine backbone.

Key Differences :

- The USP-related structures are smaller and more rigid, likely influencing their roles as metabolites or impurities rather than primary active agents.

Table 1: Comparative Analysis of Key Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyridazine ring formation via hydrazine and dicarbonyl intermediates . Subsequent steps include coupling the piperidine-carboxamide moiety using amidation reactions in solvents like DMF or acetic acid under reflux . Key intermediates (e.g., 6-oxopyridazine derivatives) require precise control of temperature (70–100°C) and pH (neutral to mildly basic) to minimize side reactions . Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the piperidine, furan, and pyridazine moieties . Infrared (IR) spectroscopy validates carboxamide (C=O stretch at ~1650 cm⁻¹) and pyridazinone (N–H stretch at ~3200 cm⁻¹) groups . High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC monitors purity (>98%) .

Q. What initial biological screening assays are appropriate for evaluating this compound’s therapeutic potential?

- Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC determination) and cytotoxicity screening against cancer cell lines (e.g., MTT assay) . Enzyme inhibition studies (e.g., kinase or protease assays) can identify mechanistic targets . Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n=3) to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets such as kinases or GPCRs?

- Methodological Answer : Employ docking software (e.g., AutoDock Vina) to simulate binding to kinases (e.g., EGFR) or GPCRs using crystal structures from the PDB (e.g., 4R3P for pyridazine derivatives) . Validate predictions with mutagenesis studies (e.g., alanine scanning) and surface plasmon resonance (SPR) to measure binding kinetics (KD) .

Q. How can researchers optimize reaction conditions (e.g., solvent selection, temperature) to mitigate side reactions during the synthesis of key intermediates?

- Methodological Answer : Solvent polarity (e.g., DMF vs. THF) influences nucleophilic substitution efficiency in pyridazine intermediates . For amidation steps, lower temperatures (0–25°C) reduce carboxamide hydrolysis . Use TLC or LC-MS to monitor reaction progress and quench side products (e.g., unreacted hydrazines) early .

Q. What strategies are recommended for synthesizing derivatives of this compound to explore structure-activity relationships (SAR), particularly regarding pyridazinone and furan modifications?

- Methodological Answer : Introduce substituents (e.g., halogens, methyl groups) on the furan ring via Pd-catalyzed cross-coupling . For pyridazinone modifications, replace the 6-oxo group with thioether or amine moieties using Lawesson’s reagent or NH3/H2O2 . Assess SAR via IC50 comparisons in enzyme assays .

Q. How does the compound’s stability under varying pH and temperature conditions impact its suitability for in vivo studies?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and pH-dependent degradation assays (pH 1–9). LC-MS identifies degradation products (e.g., hydrolyzed carboxamide) . For in vivo use, formulate with cyclodextrins or liposomes to enhance stability in physiological conditions .

Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) when designing follow-up experiments?

- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line origin, serum concentration) . Use orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability) to confirm mechanisms . Meta-analysis of structural analogs (e.g., thiazole-piperidine derivatives) may resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.